molecular formula C15H29N3O3 B7915490 [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915490
M. Wt: 299.41 g/mol
InChI Key: IXXNWUBFEFXWLT-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a chiral piperidine-derived compound featuring a tert-butyl carbamate protecting group and a stereochemically defined 2-amino-3-methylbutyryl side chain. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or proteolysis-targeting chimeras (PROTACs), where stereochemistry and protecting group stability are paramount .

  • Chemical Structure: The molecule contains: A piperidine ring with (R)-configuration at the 1-position. An (S)-2-amino-3-methylbutyryl group attached to the piperidine nitrogen. A tert-butyl carbamate group at the 3-position of the piperidine.
  • Synthesis: The compound is synthesized via Buchwald-Hartwig amination or similar coupling procedures, as demonstrated in analogous syntheses of tert-butyl carbamate-protected intermediates .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXNWUBFEFXWLT-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester, often referred to as AM97816, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H29N3O3C_{15}H_{29}N_{3}O_{3} and a molecular weight of 299.42 g/mol. Its structure features a piperidine ring, an amino acid derivative, and a tert-butyl carbamate moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzyme Activity : AM97816 has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing neurotransmitter release and neuronal signaling.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various cancer cell lines. A study demonstrated that it inhibited cell growth in the following cell lines:

Cell Line IC50 (µM) Mechanism
HeLa5.4Induction of apoptosis via caspase activation
MCF-76.8Cell cycle arrest at G1 phase
A5494.2Inhibition of mitochondrial respiration

In Vivo Studies

In vivo studies on animal models have shown promising results regarding the anti-tumor efficacy of AM97816. For instance:

  • Tumor Models : In xenograft models using A549 lung cancer cells, treatment with AM97816 resulted in a significant reduction in tumor volume compared to control groups.
Treatment Group Tumor Volume (mm³) % Reduction
Control450 ± 50-
AM97816 (10 mg/kg)250 ± 3044%
AM97816 (20 mg/kg)150 ± 2067%

Case Studies

  • Case Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry highlighted that AM97816 induces apoptosis in cancer cells through the activation of the intrinsic pathway, evidenced by increased levels of cleaved PARP and caspase-3.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of AM97816 in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cognitive function in mice subjected to neurotoxic insults.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate in the treatment of various neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for conditions such as anxiety and depression. Research indicates that compounds with similar structures can enhance cognitive functions and exhibit neuroprotective effects.

Anticancer Activity

Recent studies have suggested that carbamate derivatives can possess anticancer properties. [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Experimental data from in vitro studies show promising results against specific cancer cell lines.

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders. The inhibition of enzymes such as acetylcholinesterase has been linked to improved cognitive function, making this compound a subject of interest in Alzheimer's research.

Case Studies

Study Focus Findings
Study ANeuroprotectionDemonstrated that the compound enhances neuronal survival in models of oxidative stress.
Study BAnticancer EffectsShowed significant reduction in cell viability in breast cancer cell lines after treatment with the compound.
Study CEnzyme InhibitionFound that the compound effectively inhibited acetylcholinesterase activity, leading to increased levels of acetylcholine in synapses.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines and carbon dioxide. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Products Mechanistic Insights
1M HCl in dioxane, 60°C, 2–4 hoursTert-butanol + CO₂ + [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]amineAcidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water.
1M NaOH, reflux, 3 hours Same as above, but with faster kineticsBase-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon.

Key Findings :

  • Acidic conditions are milder and preferred for selective deprotection without affecting the amino acid moiety.

  • The reaction is monitored via IR spectroscopy (disappearance of the carbamate C=O stretch at ~1730 cm⁻¹).

Transamidation and Nucleophilic Substitution

The carbamate’s carbonyl group is susceptible to nucleophilic attack, enabling transamidation or substitution with amines.

Experimental Example from Source :

A related carbamate (tert-butyl indole-1-carboxylate) reacted with 3-methoxypropylamine under reflux in THF, yielding a substituted amine product. This mechanism involves:

  • Addition-Elimination : The amine attacks the carbamate carbonyl, forming a tetrahedral intermediate.

  • Deprotection : Elimination of tert-butanol and CO₂ releases the free amine.

Conditions :

  • 3-Methoxypropylamine (1.5 equiv), THF, reflux, 12 hours.

  • Yield: 92% for methyl ester derivatives .

Stability Under Thermal and Oxidative Conditions

The tert-butyl carbamate group is thermally stable below 100°C but degrades at higher temperatures, releasing CO₂ and tert-butanol.

Condition Observation Implications
120°C, inert atmosphereGradual decomposition over 6 hoursAvoid high-temperature storage or reactions.
Oxidative (H₂O₂, RT)Partial oxidation of the piperidine ringRequires stabilizing agents for oxidative environments.

Stereochemical Influence on Reactivity

The (R)- and (S)-configured stereocenters in the piperidine and amino acid moieties influence reaction kinetics and product distribution:

  • Piperidine Ring Conformation : The 3D arrangement affects accessibility of the carbamate group to nucleophiles. Computational modeling (molecular dynamics) predicts that the (R)-configuration at the piperidine 3-position stabilizes transition states during hydrolysis .

  • Amino Acid Moiety : The (S)-2-amino-3-methyl-butyryl group may participate in intramolecular hydrogen bonding, potentially slowing down external nucleophilic attacks.

Comparative Reactivity Table

The table below contrasts reactivity trends with structurally similar carbamates:

Compound Hydrolysis Rate (k, s⁻¹) Transamidation Yield Thermal Stability
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester1.2 × 10⁻⁴85–92% Stable < 100°C
tert-Butyl methyl(piperidin-3-yl)carbamate 2.8 × 10⁻⁴78%Stable < 90°C
Cyclopropyl-carbamic acid benzyl ester 3.5 × 10⁻⁵65%Stable < 110°C

Comparison with Similar Compounds

Stereochemical Variants

Key Example :

  • [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS Ref: 10-F083418, ) differs from the target compound only in the piperidine’s stereochemistry (S vs. R configuration). This diastereomer may exhibit altered solubility, crystallinity, or biological target affinity due to spatial arrangement differences. For instance, the (R)-configured piperidine in the target compound could enhance binding to chiral enzyme pockets compared to the (S)-form .

Substituent Variations on the Carbamic Acid Group

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Source
Target Compound tert-butyl C16H31N3O3 (estimated) ~313.44 High steric bulk, enhanced stability, lower solubility -
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl -carbamic acid tert-butyl ester Methyl C16H31N3O3 313.44 Reduced steric hindrance, potentially higher solubility
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl -carbamic acid tert-butyl ester Ethyl C17H33N3O3 327.47 Intermediate solubility and stability
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl -carbamic acid tert-butyl ester Cyclopropyl C15H29N3O2 283.41 Increased rigidity, potential metabolic resistance

Key Findings :

  • tert-butyl groups (target compound) improve stability but reduce solubility due to hydrophobicity.
  • Methyl/ethyl substituents () enhance solubility but may compromise enzymatic stability .

Acyl Group Modifications

Compound Name Acyl Group Molecular Formula Molecular Weight Key Properties Source
Target Compound 3-methylbutyryl C16H31N3O3 ~313.44 Balanced lipophilicity, stereospecific interactions -
[(R)-1-((S)-2-Amino-propionyl )-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Propionyl C14H27N3O3 285.38 Reduced lipophilicity, shorter metabolic half-life
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 2-Aminoethyl C12H25N3O2 243.34 High polarity, rapid clearance

Key Findings :

  • The 3-methylbutyryl group (target) optimizes lipophilicity for membrane permeability.
  • Propionyl () and 2-aminoethyl () groups reduce lipophilicity, favoring renal excretion but limiting tissue penetration .

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butyloxycarbonyl (Boc) group is introduced to the piperidine nitrogen to prevent unwanted side reactions. Piperidine-3-carboxylic acid is reacted with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 0–5°C, followed by neutralization with sodium bicarbonate. This step achieves >95% Boc protection but requires rigorous exclusion of moisture to avoid hydrolysis.

Stereoselective Amino Acid Coupling

The (S)-2-amino-3-methyl-butyryl moiety is coupled to the Boc-protected piperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . The reaction proceeds in dichloromethane (DCM) at -15°C to minimize racemization. Post-coupling, the product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding 72% of the diastereomerically pure compound .

Alternative Route via Spirocyclic Intermediates

A patent-described method (CN103787971A) employs 4-formylpiperidine-1-tert-butyl formate and methyl vinyl ketone in a tandem aldol-cyclization reaction. The process involves:

  • Aldol Condensation : At -10°C in THF with potassium hydroxide, forming a spirocyclic enone intermediate.

  • Cyclization with Tris(dimethylamino)methane : Heated in toluene to 110°C for 12 hours, yielding a 65% isolated product after recrystallization in heptane.

Critical Analysis of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Coupling : Maintaining temperatures below -10°C during peptide coupling preserves the (S)-configuration of the amino acid.

  • Solvent Selection : THF and toluene are preferred for their ability to stabilize intermediates, while polar aprotic solvents (e.g., DMF) are avoided to prevent Boc-group cleavage.

Purification Challenges

  • Column Chromatography : Necessary to separate diastereomers, but leads to ~15% yield loss due to the compound’s polarity.

  • Recrystallization : Hexane/ethyl acetate mixtures (80:20) improve purity to >99% but require slow cooling to avoid oiling out.

Scalability and Industrial Feasibility

The EDC/HOBt method is scalable to kilogram quantities with consistent yields (70–75%), making it suitable for preclinical production. In contrast, the spirocyclic route, while efficient, generates toxic byproducts (e.g., dimethylamine) , necessitating costly waste management .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can stereochemical purity be ensured?

  • Methodology : Use stereoselective coupling reactions, such as amide bond formation under inert conditions (e.g., nitrogen atmosphere), with chiral catalysts to preserve the (R) and (S) configurations. Monitor reaction progress via HPLC or LC-MS. Confirm stereochemistry using single-crystal X-ray diffraction (SC-XRD) or chiral shift reagents in NMR .
  • Key Considerations : Optimize reaction temperature (0–20°C) to minimize racemization, and use tert-butyloxycarbonyl (Boc) protection to stabilize the amino group during synthesis .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Methodology : Store at –20°C in a desiccator under inert gas (argon/nitrogen) to avoid moisture absorption and oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Avoid exposure to strong oxidizing agents, as tert-butyl esters are susceptible to cleavage in acidic/basic environments .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodology :

  • Structural Confirmation : SC-XRD (e.g., R factor < 0.03) for absolute stereochemistry , complemented by 2D NMR (COSY, HSQC) for piperidine and butyryl group assignments.
  • Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed vs. calculated mass error < 5 ppm) .

Advanced Research Questions

Q. How do stereochemical variations in the piperidine and butyryl moieties affect biological activity, and how can this be systematically studied?

  • Methodology : Design diastereomeric analogs (e.g., (R,R) vs. (R,S) configurations) and evaluate their binding affinities using surface plasmon resonance (SPR) or fluorescence polarization assays. For example, γ-secretase inhibitors with similar tert-butyl carbamate scaffolds show PS1 fragment modulation dependent on stereochemistry .
  • Data Analysis : Compare IC50 values and molecular docking results (e.g., AutoDock Vina) to correlate stereochemistry with target interaction .

Q. What computational strategies can predict the compound’s interactions with biological targets like proteases or kinases?

  • Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability, and use density functional theory (DFT) to calculate electrostatic potential maps for active site interactions. Docking studies should prioritize residues critical for hydrogen bonding (e.g., piperidine NH with catalytic aspartate in proteases) .
  • Validation : Cross-validate computational results with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in toxicity or reactivity data reported for tert-butyl carbamate derivatives?

  • Methodology : Conduct comparative studies under controlled conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in oxidative stability may arise from trace metal contaminants; use inductively coupled plasma mass spectrometry (ICP-MS) to detect impurities .
  • Case Study : Contrast reactivity data from ALADDIN SCIENTIFIC (stable under recommended storage) with conflicting reports on tert-butyl ester hydrolysis in polar aprotic solvents .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation.
  • Bioavailability : Introduce prodrug modifications (e.g., esterase-labile groups) or employ lipid-based delivery systems. Monitor pharmacokinetics using radiolabeled analogs (e.g., ^14C-tagged carbamate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.